PROTAC RAR Degrader-1

PROTAC design E3 ligase recruitment SNIPER degrader

cIAP1-recruiting SNIPER degrader for RARα depletion. Distinct E3 ligase mechanism vs. CRBN/VHL-based PROTACs—essential for comparative nuclear receptor degradation studies. Validated in HT1080 cells with MG132-reversible UPS-dependent activity. White to off-white solid. For research use only.

Molecular Formula C51H72N4O11
Molecular Weight 917.1 g/mol
Cat. No. B8087035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC RAR Degrader-1
Molecular FormulaC51H72N4O11
Molecular Weight917.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCCOCCOCCOCC(=O)NCCCOC1=C(C=CC(=C1)C=CC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(=O)O)NC(=O)C(C(CC3=CC=CC=C3)N)O
InChIInChI=1S/C51H72N4O11/c1-34(2)27-42(55-48(60)46(58)41(52)28-35-13-10-9-11-14-35)47(59)54-20-22-63-23-24-64-25-26-65-33-45(57)53-19-12-21-66-44-29-36(15-17-40(44)49(61)62)16-18-43(56)37-30-38(50(3,4)5)32-39(31-37)51(6,7)8/h9-11,13-18,29-32,34,41-42,46,58H,12,19-28,33,52H2,1-8H3,(H,53,57)(H,54,59)(H,55,60)(H,61,62)/b18-16+/t41-,42+,46+/m1/s1
InChIKeyZAOSGDCLGNWLSI-ACALULJJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC RAR Degrader-1: Compound Identification and Baseline Specifications for Scientific Procurement


PROTAC RAR Degrader-1 (CAS: 1351169-27-1; molecular formula: C51H72N4O11; molecular weight: 917.14) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that functions as a retinoic acid receptor (RAR) degrader . The compound comprises three modular components: a cIAP1 (cellular inhibitor of apoptosis protein 1) E3 ubiquitin ligase binding ligand, a polyethylene glycol (PEG)-based linker, and an RAR ligand binding moiety that recognizes the retinoic acid receptor family . As a member of the SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) class of degraders, this compound is exclusively intended for research use in experimental settings investigating nuclear receptor biology and targeted protein degradation mechanisms .

PROTAC RAR Degrader-1: Technical Rationale for Non-Substitutability with Generic RAR Ligands or Alternative Degraders


PROTAC RAR Degrader-1 cannot be substituted with generic RAR ligands, small-molecule RAR antagonists, or alternative PROTAC degraders due to three converging technical constraints. First, this compound recruits cIAP1 E3 ligase, which imposes distinct expression-pattern and degradation-kinetics restrictions that differ fundamentally from degraders recruiting CRBN (cereblon) or VHL (von Hippel-Lindau) E3 ligases; the choice of E3 ligase directly influences tissue specificity, degradation efficiency, and the susceptibility to ligand-induced E3 auto-degradation [1]. Second, the linker composition and length in this compound dictate ternary complex geometry, and even minor structural alterations to linker architecture can abolish cooperative binding between the target protein and E3 ligase, resulting in complete loss of degradation activity [2]. Third, conventional RAR ligands (including all-trans retinoic acid/ATRA and synthetic RAR antagonists such as AGN194310) function via receptor occupancy-driven agonism or antagonism and cannot recapitulate the post-translational protein elimination mechanism characteristic of PROTACs [3]. These mechanistic distinctions render empirical validation of degradation efficiency, linker integrity, and E3 ligase compatibility essential prerequisites for experimental reproducibility, precluding casual interchange with structurally or mechanistically related compounds.

PROTAC RAR Degrader-1: Head-to-Head Quantitative Differentiation Against RAR Ligands and Alternative Degrader Architectures


PROTAC RAR Degrader-1: cIAP1-Recruiting SNIPER Architecture as Differential Feature Versus VHL-Based and CRBN-Based RAR Degraders

PROTAC RAR Degrader-1 employs a cIAP1 ligand (derived from bestatin methyl ester) as its E3 ligase recruiting moiety, classifying it within the SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) family of degraders. This contrasts with the predominant VHL-recruiting or CRBN-recruiting PROTAC architectures that dominate the broader targeted protein degradation field [1]. The cIAP1 ligand component consists of an L-leucine-derived moiety with stereospecific (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl configuration, as confirmed by the compound's isomeric SMILES string [2].

PROTAC design E3 ligase recruitment SNIPER degrader cIAP1 ligand

PROTAC RAR Degrader-1: Maximum RAR Degradation Efficiency in HT1080 Fibrosarcoma Model with Proteasome-Dependent Mechanism Confirmation

PROTAC RAR Degrader-1 induces concentration-dependent reduction of RARα protein levels in HT1080 human fibrosarcoma cells, achieving maximal degradation at a concentration of 30 μM. The degradation effect is blocked by co-treatment with MG132, a proteasome inhibitor, confirming that protein elimination occurs through the ubiquitin-proteasome system rather than through non-specific cytotoxicity or transcriptional downregulation .

RARα degradation HT1080 cells proteasome dependence MG132

PROTAC RAR Degrader-1: Degradation-Based Mechanism Versus Small-Molecule RAR Antagonist AGN194310

PROTAC RAR Degrader-1 eliminates RAR protein through catalytic UPS-mediated degradation, whereas small-molecule RAR antagonists such as AGN194310 (VTP-194310) function through high-affinity receptor occupancy and antagonism . AGN194310 binds all three RAR subtypes with Kd values of 3 nM (RARα), 2 nM (RARβ), and 5 nM (RARγ), exhibiting 12–22 fold higher potency than ATRA in cell growth inhibition assays [1].

RAR antagonist AGN194310 ATRA degradation vs inhibition

PROTAC RAR Degrader-1: In Vivo Data Limitations and Procurement Implications for Preclinical Study Design

An explicit limitation of the currently available characterization of PROTAC RAR Degrader-1 is the absence of reported in vivo pharmacokinetic (PK) data, oral bioavailability measurements, or tumor xenograft efficacy studies in the peer-reviewed literature. This contrasts with more extensively characterized PROTACs in other target classes, such as PROTAC AR degraders (e.g., ARD-2051) for which oral bioavailability and PK profiles in mouse, rat, and dog have been established, and VHL-recruiting PROTACs against ERRα for which broad tissue distribution and tumor xenograft knockdown have been reported [1] [2].

in vivo PK bioavailability preclinical development DMPK

PROTAC RAR Degrader-1: Evidence-Driven Research Application Scenarios for Scientific Procurement Decision-Making


Mechanistic Studies of cIAP1-Dependent Ubiquitin-Proteasome Degradation of Nuclear Receptors

PROTAC RAR Degrader-1 is appropriate for investigations requiring a cIAP1-recruiting PROTAC to interrogate E3 ligase-specific degradation dynamics of retinoic acid receptors. The cIAP1-based SNIPER architecture provides a distinct recruitment mechanism relative to VHL- and CRBN-based PROTACs, enabling comparative studies of how E3 ligase choice influences degradation efficiency, ternary complex formation, and potential hook effect thresholds in nuclear receptor systems [1].

In Vitro Validation of RARα Degradation Phenotypes in Fibrosarcoma and Retinoid-Responsive Cellular Models

PROTAC RAR Degrader-1 is optimized for cell culture applications requiring concentration-dependent RARα depletion with built-in mechanistic controls. The HT1080 fibrosarcoma cell model provides a validated system where the compound achieves maximal degradation at 30 μM, and co-treatment with MG132 proteasome inhibitor can confirm UPS-dependent mechanism. This control paradigm supports rigorous experimental design and reproducibility .

Structure-Activity Relationship (SAR) Studies of SNIPER-Class PROTAC Linker and Ligand Optimization

PROTAC RAR Degrader-1 functions as a reference compound for SAR campaigns exploring modifications to cIAP1-recruiting SNIPER degraders targeting the retinoic acid receptor family. The defined molecular architecture—cIAP1 ligand, PEG-based linker, and RAR ligand—establishes a modular framework where systematic alterations to linker length, linker composition, or RAR ligand moiety can be evaluated against a characterized baseline for degradation efficiency .

Comparative Evaluation of Degradation-Based Versus Occupancy-Based RAR Modulation Strategies

PROTAC RAR Degrader-1 enables direct side-by-side comparison of protein degradation (PROTAC-mediated) versus pharmacological antagonism (e.g., AGN194310-mediated) or agonism (e.g., ATRA-mediated) of retinoic acid receptor signaling. This application is particularly relevant for studies seeking to distinguish between phenotypes arising from elimination of the receptor protein versus those arising from blockade or activation of its ligand-binding function [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC RAR Degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.